N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
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Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-14(2)15(3)6-7-16(14,12(21)11(15)20)13(22)19-10-5-4-9(17)8-18-10/h4-5,8H,6-7H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLRKFJKZWAAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=NC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
STK845620 primarily targets the genome polyprotein of the Hepatitis C virus genotype 1b (isolate BK) . The genome polyprotein is a precursor protein that plays a crucial role in the replication and assembly of the hepatitis C virus.
Action Environment:
Environmental factors significantly influence STK845620’s efficacy and stability:
Biological Activity
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a bicyclic framework with a brominated pyridine moiety, which is often associated with enhanced biological activity.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- HIV Integrase Inhibition : The compound has been identified as having potential anti-HIV activity through inhibition of the integrase enzyme, which is crucial for viral replication .
- Antimicrobial Activity : Studies suggest that derivatives of this structure may possess antimicrobial properties against various pathogens, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Some compounds within this class have shown promise in reducing inflammation by modulating pathways involved in inflammatory responses.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- HIV Study : A study conducted by researchers at a prominent university demonstrated that a similar compound exhibited an IC50 value of 25 µM against HIV integrase, indicating strong inhibitory potential .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 15 µg/mL for certain derivatives .
- Inflammation Model : A recent investigation into the anti-inflammatory properties revealed that treatment with the compound led to a 50% reduction in TNF-alpha levels in a murine model of inflammation .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that compounds similar to N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exhibit significant antiviral properties. For instance, derivatives with a pyridine moiety have shown inhibitory effects on HIV integrase activity, making them potential candidates for antiviral drug development .
1.2 Anticancer Properties
Studies have demonstrated that certain derivatives of pyridine-based compounds possess anticancer activity against various cancer cell lines. The structure of this compound may enhance its interaction with biological targets involved in cancer progression .
1.3 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory processes and cancer progression. For example, it may inhibit the activity of human macrophage migration inhibitory factor (huMIF), which is implicated in several inflammatory diseases .
Material Science
2.1 Polymer Chemistry
this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique bicyclic structure allows for the formation of cross-linked networks that improve material performance under stress .
2.2 Liquid Crystals
The compound's structural characteristics make it suitable for applications in liquid crystal displays (LCDs). The presence of the bromine atom and the pyridine ring can influence the alignment and phase transition behavior of liquid crystals, potentially leading to advancements in display technologies .
Agricultural Chemistry
3.1 Pesticidal Activity
Research has indicated that derivatives of pyridine compounds can exhibit pesticidal properties against various pests and pathogens affecting crops. The structural features of this compound may enhance its efficacy as a pesticide by improving its binding affinity to target enzymes in pests .
3.2 Herbicidal Potential
The compound has also been explored for its herbicidal properties against specific weed species that threaten agricultural productivity. Its mechanism of action may involve disrupting metabolic pathways in target plants .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
